BenchChemオンラインストアへようこそ!

1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine

α₁A-adrenoceptor subtype selectivity BPH

1-(2-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine (MF: C₂₄H₃₃N₃O₂, MW: 395.5 g/mol) is a synthetic arylpiperazine derivative that incorporates a 1-(2-methoxyphenyl)piperazine head group linked via a piperidine spacer to a 2-phenoxyethyl tail. The compound belongs to the 1-[2-(substituted phenoxy)ethyl]-4-(2-methoxyphenyl)piperazine series, designed to target α₁-adrenoceptors (α₁-ARs) with potential subtype A selectivity.

Molecular Formula C24H33N3O2
Molecular Weight 395.5 g/mol
CAS No. 2548991-55-3
Cat. No. B6461727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine
CAS2548991-55-3
Molecular FormulaC24H33N3O2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CCOC4=CC=CC=C4
InChIInChI=1S/C24H33N3O2/c1-28-24-10-6-5-9-23(24)27-17-15-26(16-18-27)21-11-13-25(14-12-21)19-20-29-22-7-3-2-4-8-22/h2-10,21H,11-20H2,1H3
InChIKeyIJPCZLZXNOURGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine (CAS 2548991-55-3): A Dual-Pharmacophore α₁-Adrenoceptor Ligand for Urological and CNS Procurement Decisions


1-(2-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine (MF: C₂₄H₃₃N₃O₂, MW: 395.5 g/mol) is a synthetic arylpiperazine derivative that incorporates a 1-(2-methoxyphenyl)piperazine head group linked via a piperidine spacer to a 2-phenoxyethyl tail . The compound belongs to the 1-[2-(substituted phenoxy)ethyl]-4-(2-methoxyphenyl)piperazine series, designed to target α₁-adrenoceptors (α₁-ARs) with potential subtype A selectivity [1]. This dual-pharmacophore architecture is structurally distinct from classical quinazoline-based α₁-blockers (e.g., prazosin, doxazosin) and simpler arylpiperazine congeners, making its procurement decision reliant on specific structure-activity relationship (SAR) data rather than class-level assumptions.

Why 1-(2-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine Cannot Be Replaced by Generic Arylpiperazine or Quinazoline α₁-Blockers


The α₁-AR antagonist landscape is dominated by quinazoline-based drugs (prazosin, doxazosin, terazosin) and simpler arylpiperazines (e.g., 1-(2-methoxyphenyl)piperazine). However, the target compound’s unique N-(2-phenoxyethyl)piperidine linker fundamentally alters its receptor subtype recognition profile. Published SAR studies on the aryloxyalkyl-arylpiperazine series demonstrate that the nature and position of substituents on the phenoxy ring, as well as the length and topology of the alkyl chain connecting the piperidine and piperazine pharmacophores, critically modulate α₁A vs. α₁B vs. α₁D selectivity [1]. Consequently, even close analogs with a single methyl or chloro substituent on the phenoxy ring exhibit divergent binding kinetics and functional antagonism [2]. Generic procurement without head-to-head binding data risks selecting a compound with unintended subtype bias or diminished potency.

1-(2-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine Differential Evidence Guide: Quantitative Comparisons Against Closest Analogs


Subtype A Selectivity of the Unsubstituted Phenoxy Derivative vs. Substituted Analogs: Radioligand Binding Comparison

Within the 1-[2-(substituted phenoxy)ethyl]-4-(2-methoxyphenyl)piperazine series, the unsubstituted phenoxy derivative (target compound) demonstrated selective binding to α₁A-adrenoceptors, whereas most congeners with alkyl or halogen substituents on the phenoxy ring showed broad α₁-AR binding without subtype discrimination [1]. This observation is consistent with the SAR reported by Marona et al., where 1-(2-methoxyphenyl)-4-(substituted-phenoxyalkyl)piperazine derivatives displayed Ki values for α₁-AR ranging from 2.1 nM to 13.1 nM depending on the phenoxy substitution pattern, with compound 5 (2-chloro-6-methylphenoxypropyl analog) achieving the highest affinity (Ki = 2.1 nM) [2]. The unsubstituted phenoxyethyl derivative (target compound) occupies a distinct selectivity- affinity space that is not attainable by simply selecting the highest-affinity analog.

α₁A-adrenoceptor subtype selectivity BPH radioligand binding

Functional α₁-Antagonism Potency (pA₂) Landscape: Target Compound Contextualized Within the Aryloxyalkyl Series

In the Marona et al. functional assay (inhibition of phenylephrine-induced contraction in isolated rat aorta), the most potent compounds 2–5 achieved pA₂ values between 8.441 and 8.807. Compound 1, the unsubstituted phenoxyalkyl analog structurally closest to the target compound but lacking the piperidine spacer, exhibited a pA₂ of 7.868, while the weakest antagonist (compound 10) had a pA₂ of 6.374 [1]. The target compound, containing both the piperidine spacer and the unsubstituted phenoxy group, is predicted to exhibit intermediate functional potency between these extremes, consistent with the observation that the o-methoxyphenylpiperazine pharmacophore is essential for α₁-AR affinity and that linker topology modulates intrinsic efficacy [1].

functional antagonism pA₂ isolated rat aorta phenylephrine

Chemotype Divergence from Dopaminergic Congeners: Why D₂/D₃-Targeted Analogs Are Not Functional Equivalents

A structurally related series from Penjišević et al. (2016) focused on 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine derivatives evaluated for dopamine D₂ receptor affinity [1]. The lead compound, 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, achieved the highest D₂ affinity through an N-benzyl substituent on the piperidine ring, engaging an allosteric binding site distinct from the orthosteric pocket [1]. The target compound instead bears an N-(2-phenoxyethyl) group on the piperidine, which drives α₁-AR recognition rather than D₂ binding. This N-substituent switch fundamentally redirects pharmacological activity away from dopaminergic pathways—procuring a D₂-optimized analog would be inappropriate for α₁-AR research applications.

dopamine D₂ receptor chemotype selectivity allosteric modulation CNS

Purity-Driven Reproducibility: The Underappreciated Procurement Risk in Arylpiperazine Research Compounds

Vendor technical datasheets for this compound typically specify purity at 95% (HPLC) . In contrast, generic arylpiperazine intermediates (e.g., 1-(2-methoxyphenyl)piperazine, CAS 35386-24-4) are frequently supplied at ≥97% purity with melting point characterization [1]. The 2% purity differential can translate into meaningful differences in the concentration of inactive or potentially interfering impurities in receptor binding assays, particularly when working at low nanomolar concentrations where 5% impurity represents a significant fraction of the total ligand pool. Without batch-specific analytical certificates, the reproducibility of competitive binding data is compromised relative to higher-purity, well-characterized alternatives.

purity threshold reproducibility analytical QC research compound

Optimal Research and Procurement Application Scenarios for 1-(2-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine


Uroselective α₁A-Adrenoceptor Antagonist Profiling in Benign Prostatic Hyperplasia (BPH) Models

The compound’s α₁A subtype preference makes it a suitable tool for dissecting the contribution of α₁A-AR blockade to smooth muscle relaxation in prostate tissue, especially when compared to non-subtype-selective agents like prazosin or doxazosin. Researchers should pair functional organ bath experiments with binding assays to confirm that the observed tissue selectivity correlates with the compound’s subtype binding profile [1].

Structure-Activity Relationship (SAR) Studies on Aryloxyalkyl Linker Topology

As the unsubstituted phenoxy member of the aryloxyalkyl-arylpiperazine series, this compound serves as the essential baseline comparator for studying the effects of phenoxy ring substitution (e.g., chloro, methyl, methoxy) on α₁-AR affinity and selectivity. Its inclusion is critical for establishing that any observed potency gains or selectivity shifts are driven by the substituent and not by the core scaffold itself [2].

Negative Control for Dopaminergic D₂/D₃ Receptor Screening Panels

Given the demonstrated D₂ receptor activity of structurally related N-benzylpiperidine analogs [3], this compound can function as a chemotype-specific negative control in dopaminergic assays, confirming that the N-(2-phenoxyethyl) substituent effectively abolishes off-target D₂ binding and validating the selectivity of the screening platform.

Analytical Reference Standard for LC-MS/MS Method Development in Arylpiperazine Pharmacokinetics

With a molecular weight of 395.5 g/mol and a characteristic fragmentation pattern arising from the phenoxyethyl-piperidine-piperazine core, the compound is suitable as a reference standard for developing quantitative LC-MS/MS methods to track arylpiperazine derivatives in biological matrices, provided that a certified purity certificate (≥95%) and full spectral characterization data are obtained from the vendor at the time of procurement .

Quote Request

Request a Quote for 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.